molecular formula C20H39NO3 B10758595 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide

Cat. No.: B10758595
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-KTEGJIGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide typically involves the reaction of a sphingosine derivative with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide involves its interaction with specific molecular targets such as neutral ceramidase. This enzyme catalyzes the hydrolysis of ceramides into sphingosine and fatty acids, which play crucial roles in cellular signaling and apoptosis. The compound’s effects on cell membrane integrity and signaling pathways contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide is unique due to its specific structural features, including the presence of both hydroxyl and acetyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m1/s1

InChI Key

BLTCBVOJNNKFKC-KTEGJIGUSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O

Origin of Product

United States

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